tert-Butyl 3-(4,4-difluoro-1-piperidyl)azetidine-1-carboxylate
Overview
Description
Tert-Butyl 3-(4,4-difluoro-1-piperidyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C13H22F2N2O2 and its molecular weight is 276.32 g/mol. The purity is usually 95%.
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Biological Activity
Tert-Butyl 3-(4,4-difluoro-1-piperidyl)azetidine-1-carboxylate is a synthetic compound with significant interest in pharmaceutical research due to its unique structural properties and potential biological activities. This compound features a tert-butyl group and a difluorinated piperidine moiety, which contribute to its chemical reactivity and biological interactions.
- Molecular Formula : CHFNO
- Molecular Weight : 276.33 g/mol
- CAS Number : 1257293-84-7
The presence of fluorine atoms in the piperidine ring enhances the lipophilicity of the compound, potentially affecting its pharmacokinetic properties and biological activity.
Research indicates that this compound interacts with various biological targets, including receptors and enzymes. The compound's mechanism of action is primarily studied through binding affinity assays and molecular docking simulations, which help elucidate its interactions at the molecular level.
Interaction Studies
The compound shows promising binding affinities to certain receptor sites, suggesting potential applications in therapeutic contexts. Techniques employed include:
- Molecular Docking Simulations : To predict binding modes and affinities.
- Binding Assays : To quantify interactions with specific targets.
Biological Activity
The biological activity of this compound has been evaluated in various studies, revealing several key findings:
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. The difluorinated piperidine structure may enhance its efficacy against certain bacterial strains.
Antioxidant Potential
Research indicates potential antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct differences in biological activity and pharmacokinetic profiles:
Compound Name | Structural Features | Notable Differences |
---|---|---|
tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate | Lacks fluorine substitution | Less lipophilic |
tert-Butyl 3-(3-fluoropiperidin-1-yl)azetidine-1-carboxylate | Contains one fluorine atom | Different pharmacokinetic profile |
tert-Butyl 3-(pyridin-4-yl)azetidine-1-carboxylate | Contains a pyridine ring instead | Varying biological activity |
The unique combination of the difluorinated piperidine and azetidine structures likely contributes to enhanced efficacy and selectivity as a therapeutic agent compared to these analogous compounds.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
- In vitro Studies : Laboratory tests demonstrated that this compound inhibited bacterial growth at specific concentrations, indicating its potential as an antimicrobial agent.
- Pharmacological Screening : Screening assays for various biological activities revealed that this compound might have applications in treating conditions related to oxidative stress due to its antioxidant properties.
- Toxicological Assessments : Initial toxicological evaluations suggest that while the compound shows promise in therapeutic applications, further studies are necessary to determine its safety profile.
Properties
IUPAC Name |
tert-butyl 3-(4,4-difluoropiperidin-1-yl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F2N2O2/c1-12(2,3)19-11(18)17-8-10(9-17)16-6-4-13(14,15)5-7-16/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPPNZHFLNKLCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC(CC2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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